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molecular formula C6H12O3S B8782710 Methyl 3-(2-hydroxyethylsulfanyl)propanoate CAS No. 5331-30-6

Methyl 3-(2-hydroxyethylsulfanyl)propanoate

Cat. No. B8782710
M. Wt: 164.22 g/mol
InChI Key: OASNVZFMNAEIPP-UHFFFAOYSA-N
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Patent
US04444766

Procedure details

A solution of 2.3 g. sodium in 80 ml. methanol, which contains 12 g. methyl 3-mercaptopropionate and 12.5 g. 2-bromoethanol, is stirred under reflux for 4 hours. After evaporating, the residue is taken up in chloroform, filtered and evaporated. 16 g. Methyl 3-(2-hydroxyethylthio)-propionate are obtained in the form of an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[SH:2][CH2:3][CH2:4][C:5]([O:7][CH3:8])=[O:6].Br[CH2:10][CH2:11][OH:12]>CO>[OH:12][CH2:11][CH2:10][S:2][CH2:3][CH2:4][C:5]([O:7][CH3:8])=[O:6] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCCC(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After evaporating
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
OCCSCCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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